3-Chloro-5-fluorophenylmagnesium bromide
Overview
Description
3-Chloro-5-fluorophenylmagnesium bromide: is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and useful for forming carbon-carbon bonds. The compound has the molecular formula C6H3BrClFMg and is typically used in solution form, often in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-5-fluorophenylmagnesium bromide is synthesized through the reaction of 3-chloro-5-fluorobromobenzene with magnesium in the presence of a solvent like THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for adding reagents and controlling temperature is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-fluorophenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Coupling Reactions: It is used in cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition.
Halides: Used in halogen-metal exchange reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Resulting from coupling reactions.
Scientific Research Applications
3-Chloro-5-fluorophenylmagnesium bromide is widely used in scientific research due to its versatility:
Chemistry: It is a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the preparation of biologically active compounds for research purposes.
Medicine: Involved in the synthesis of intermediates for drug development.
Industry: Utilized in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of 3-chloro-5-fluorophenylmagnesium bromide involves its role as a nucleophile. The magnesium atom in the compound is highly electropositive, making the carbon atom bonded to it highly nucleophilic. This nucleophilic carbon can attack electrophilic centers, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product .
Comparison with Similar Compounds
- Phenylmagnesium bromide
- 3-Chlorophenylmagnesium bromide
- 5-Fluorophenylmagnesium bromide
Comparison: 3-Chloro-5-fluorophenylmagnesium bromide is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring. This dual substitution can influence the reactivity and selectivity of the compound in various reactions. For example, the electron-withdrawing effects of chlorine and fluorine can stabilize the negative charge developed during nucleophilic addition, potentially leading to higher yields and selectivity compared to unsubstituted phenylmagnesium bromide .
Properties
IUPAC Name |
magnesium;1-chloro-3-fluorobenzene-5-ide;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDVDFVDHDYJCO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C=C1F)Cl.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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